molecular formula C16H12ClN3OS B2793280 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 392241-86-0

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No. B2793280
CAS RN: 392241-86-0
M. Wt: 329.8
InChI Key: SQLVNNSUFQXGTF-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CTB belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Antiviral Activity

This compound has been studied for its potential antiviral properties. Derivatives of the thiadiazole moiety have shown activity against viruses such as the tobacco mosaic virus (TMV). The synthesis of these derivatives involves a multi-step process starting from 4-chlorobenzoic acid, leading to compounds that can inhibit viral replication .

Antitubercular Agents

The structural analogs of this compound, particularly those with the 1,3,4-oxadiazole ring, have been explored for their antitubercular activity. These compounds have been tested against various strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The electronic distribution across the nitro-substituted heteroaromatic ring attached to the amide group is a key factor in their activity .

Mechanism of Action

Target of Action

It has been synthesized and tested againstMycobacterium tuberculosis cell lines , suggesting that its targets may be proteins or enzymes essential for the survival and replication of this bacterium.

Mode of Action

The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electrostatic interactions or hydrogen bonding , leading to inhibition of the target’s function.

Biochemical Pathways

Given its antitubercular activity , it is likely that it interferes with pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis cell lines . This suggests that it could potentially be developed into a novel antitubercular agent.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLVNNSUFQXGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

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